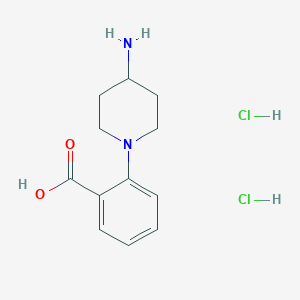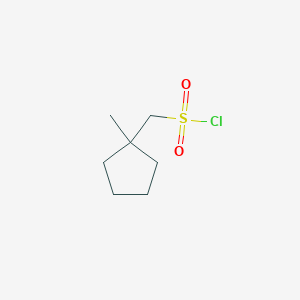
(1-Methylcyclopentyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Methylcyclopentyl)methanesulfonyl chloride” is an organic compound with the molecular formula C7H13ClO2S . It is one of the numerous organic compounds that are part of American Elements’ comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular structure of “(1-Methylcyclopentyl)methanesulfonyl chloride” is represented by the SMILES notation: CC1(CCCC1)CS(=O)(=O)Cl . The average mass of the molecule is 196.695 Da .Physical And Chemical Properties Analysis
“(1-Methylcyclopentyl)methanesulfonyl chloride” is a liquid at room temperature . The specific boiling point and density are not available .Mecanismo De Acción
Target of Action
Similar compounds, such as methanesulfonyl chloride, are known to react with alcohols and amines . Therefore, it’s plausible that (1-Methylcyclopentyl)methanesulfonyl chloride may also interact with these types of molecules in biological systems.
Mode of Action
(1-Methylcyclopentyl)methanesulfonyl chloride, like other sulfonyl chlorides, is highly reactive. It is an electrophile, meaning it has a tendency to attract electrons. This property allows it to react with nucleophiles, such as alcohols and amines . The reaction with alcohols, for instance, can lead to the formation of methanesulfonates .
Result of Action
Based on its chemical reactivity, it can be inferred that it may lead to the formation of methanesulfonates when it reacts with alcohols . These products could potentially have various effects depending on the specific context within a biological system.
Propiedades
IUPAC Name |
(1-methylcyclopentyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c1-7(4-2-3-5-7)6-11(8,9)10/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATHPNGWMIRIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylcyclopentyl)methanesulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

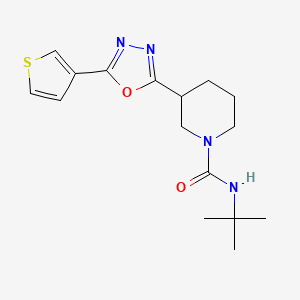
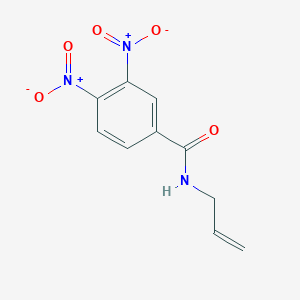
![N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2970333.png)
![8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2970335.png)
![6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B2970336.png)
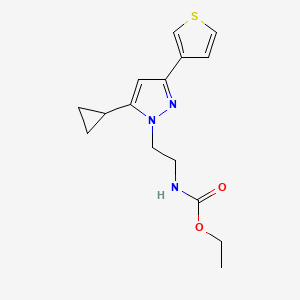
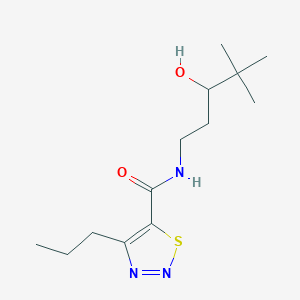
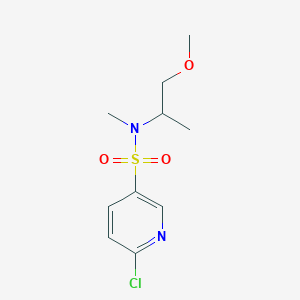
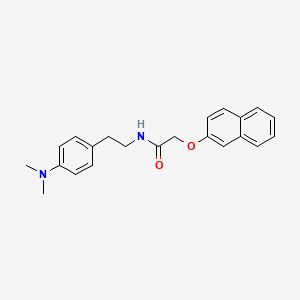
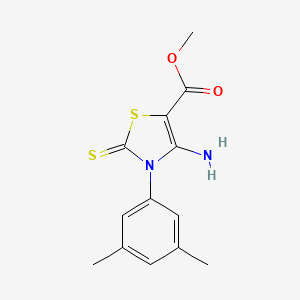
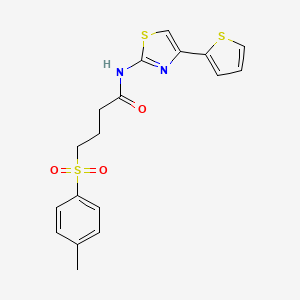
![3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2970348.png)
![tert-butyl 4-{[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-2-thioxo-1-imidazolidinyl]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2970349.png)
